molecular formula C24H20N6O3S B11671167 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11671167
M. Wt: 472.5 g/mol
InChI Key: GRTAPDBNACMCRW-MFKUBSTISA-N
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Description

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:

Chemical Reactions Analysis

2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. The hydrazide moiety can interact with various biological molecules, leading to its biological effects .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C24H20N6O3S

Molecular Weight

472.5 g/mol

IUPAC Name

2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N6O3S/c1-17-11-13-20(14-12-17)29-23(18-7-3-2-4-8-18)27-28-24(29)34-16-22(31)26-25-15-19-9-5-6-10-21(19)30(32)33/h2-15H,16H2,1H3,(H,26,31)/b25-15+

InChI Key

GRTAPDBNACMCRW-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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